molecular formula C19H34O4 B234755 Chaetomellic acid A CAS No. 148796-51-4

Chaetomellic acid A

Cat. No.: B234755
CAS No.: 148796-51-4
M. Wt: 326.5 g/mol
InChI Key: ULSDRNDLXFVDED-MSUUIHNZSA-N
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Description

Chaetomellic acid A is an alkyl dicarboxylic acid isolated from the fermentation of the fungus Chaetomella acutiseta. It is known for its potent and highly specific inhibition of farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins.

Biological Activity

Chaetomellic acid A (CAA), an alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta, has garnered attention for its diverse biological activities, particularly its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activity of CAA, including its mechanisms of action, effects on oxidative stress, and potential applications in cancer therapy.

1.1 Inhibition of Farnesyltransferase (FTase)

CAA is recognized as a potent inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of Ras proteins, which are critical in cancer biology. The inhibition of FTase by CAA has been quantified with an IC50 value of 55 nM, indicating its strong affinity for the enzyme . This inhibition can disrupt the Ras/ERK signaling pathway, which is often overactive in various cancers, thereby presenting CAA as a potential chemotherapeutic agent.

1.2 Oxidative Stress Modulation

Research has demonstrated that CAA administration can significantly influence oxidative stress parameters in animal models. A study involving male Wistar rats subjected to renal mass reduction showed that CAA administration led to increased activities of catalase and glutathione reductase (GR), along with an improved GSH/GSSG ratio . These findings suggest that CAA may mitigate oxidative stress, which is implicated in various renal pathologies.

2.1 Long-Term Administration Effects

In a notable study, rats were divided into groups receiving either CAA or no treatment after undergoing nephrectomy. The results indicated that while there were no significant differences in renal function parameters between treated and untreated groups, CAA did enhance antioxidant enzyme activities, suggesting a protective role against oxidative damage .

ParameterRMR Group (No Treatment)RMR + CAA GroupSO Group (No Treatment)SO + CAA Group
Catalase ActivityDecreasedIncreasedNormalNormal
Glutathione Reductase ActivityDecreasedIncreasedNormalNormal
GSH/GSSG RatioDecreasedIncreasedNormalNormal

2.2 Impact on Ischemia-Reperfusion Injury

CAA has also been studied for its effects on ischemia-reperfusion injury in animal models. It was found to preserve renal function and histology by reducing apoptosis and necrosis in renal cells during oxidative stress conditions . This highlights its potential as a protective agent in acute kidney injury scenarios.

3. Pharmacokinetics and Drug Development Potential

In silico studies have predicted favorable pharmacokinetic properties for CAA and its analogues. The compounds exhibit high permeability and are not substrates for major drug-metabolizing enzymes like CYP2D6, which suggests a lower risk for drug-drug interactions . These properties make them promising candidates for further development as therapeutic agents.

4. Conclusion

This compound exhibits significant biological activity through mechanisms such as FTase inhibition and modulation of oxidative stress responses. Its potential applications in cancer therapy and renal protection underscore the importance of continued research into its pharmacological properties. Future studies should focus on clinical trials to establish efficacy and safety profiles for therapeutic use.

Properties

IUPAC Name

(Z)-2-methyl-3-tetradecylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDRNDLXFVDED-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148796-51-4
Record name Chaetomellic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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